molecular formula C15H12N2 B15279371 2-(Quinolin-6-yl)aniline

2-(Quinolin-6-yl)aniline

Cat. No.: B15279371
M. Wt: 220.27 g/mol
InChI Key: HIVJJHXTUSXKIZ-UHFFFAOYSA-N
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Description

2-(Quinolin-6-yl)aniline is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N The structure of this compound consists of a quinoline ring system fused with an aniline moiety at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-6-yl)aniline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions. This method provides quinolines in good yields at room temperature . Another method involves the reaction of aniline with diethyl ethoxymethylenemalonate, followed by a series of reactions to yield the quinoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-6-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Quinolin-6-yl)aniline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinolin-6-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline moiety at the 6-position of the quinoline ring enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

2-quinolin-6-ylaniline

InChI

InChI=1S/C15H12N2/c16-14-6-2-1-5-13(14)11-7-8-15-12(10-11)4-3-9-17-15/h1-10H,16H2

InChI Key

HIVJJHXTUSXKIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=CC=C3)N

Origin of Product

United States

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